(4-Methylcyclohexyl) 2-oxopropanoate
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Overview
Description
(4-Methylcyclohexyl) 2-oxopropanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon of the cyclohexane ring, and a 2-oxopropanoate group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl) 2-oxopropanoate typically involves the esterification of 4-methylcyclohexanol with 2-oxopropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl) 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanoic acid.
Reduction: Formation of 4-methylcyclohexyl 2-hydroxypropanoate.
Substitution: Formation of various esters or amides, depending on the nucleophile used.
Scientific Research Applications
(4-Methylcyclohexyl) 2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl) 2-oxopropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active components. The compound can also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-oxopropanoate
- 4-Methylcyclohexanol
- 2-Oxopropanoic acid
Uniqueness
(4-Methylcyclohexyl) 2-oxopropanoate is unique due to the presence of both a methyl group and an oxopropanoate group on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological molecules, making it valuable for various applications.
Properties
CAS No. |
6624-85-7 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 2-oxopropanoate |
InChI |
InChI=1S/C10H16O3/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
JQLMMHBTCISNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C(=O)C |
Origin of Product |
United States |
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